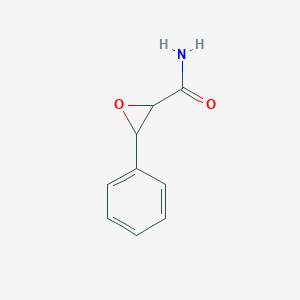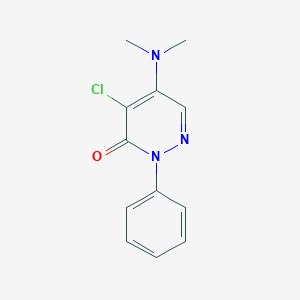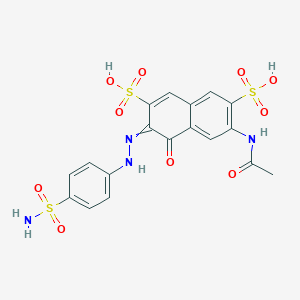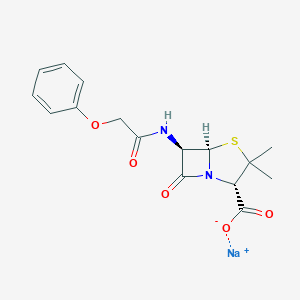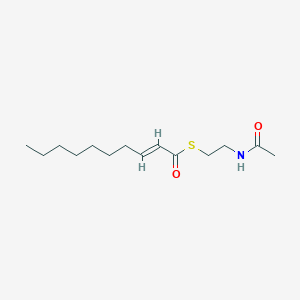
S-(2-acetamidoethyl) (E)-dec-2-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-acetamidoethyl) (E)-dec-2-enethioate, also known as AEDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEDT is a thiol-reactive molecule that is highly selective towards cysteine residues and has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used in various scientific research applications, including protein labeling, protein cross-linking, and enzyme inhibition studies. S-(2-acetamidoethyl) (E)-dec-2-enethioate is a thiol-reactive molecule that selectively reacts with cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used as an inhibitor of cysteine proteases, such as cathepsin B and L, which play a role in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the selective reaction of the thiol group on cysteine residues in proteins. S-(2-acetamidoethyl) (E)-dec-2-enethioate forms a covalent bond with the cysteine residue, resulting in the formation of a thioether linkage. This covalent bond can be used to label or cross-link proteins or to inhibit the activity of cysteine proteases.
Efectos Bioquímicos Y Fisiológicos
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been shown to have various biochemical and physiological effects. S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used to label and cross-link proteins, allowing for the visualization and identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used to inhibit the activity of cysteine proteases, which play a role in various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its high selectivity towards cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate is also relatively easy to synthesize, with a yield of around 70%. However, one of the limitations of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its potential toxicity, which can affect the results of experiments. It is important to use S-(2-acetamidoethyl) (E)-dec-2-enethioate in appropriate concentrations and to perform toxicity tests before using it in experiments.
Direcciones Futuras
There are many future directions for the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in scientific research. One potential direction is the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in the study of protein-protein interactions and the identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate could also be used in the development of new inhibitors for cysteine proteases, which play a role in various diseases. Additionally, S-(2-acetamidoethyl) (E)-dec-2-enethioate could be used in the development of new imaging techniques for the visualization of protein complexes in cells. Overall, S-(2-acetamidoethyl) (E)-dec-2-enethioate has the potential to be a valuable tool in various scientific research applications.
Métodos De Síntesis
The synthesis of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the reaction of 10-undecenoic acid with thionyl chloride to form 10-undecenoyl chloride. This intermediate is then reacted with 2-aminoethanol to form the desired product, S-(2-acetamidoethyl) (E)-dec-2-enethioate. The overall yield of this synthesis method is around 70%, making it an efficient and reliable method for producing S-(2-acetamidoethyl) (E)-dec-2-enethioate.
Propiedades
Número CAS |
15493-41-1 |
|---|---|
Nombre del producto |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
Fórmula molecular |
C14H25NO2S |
Peso molecular |
271.42 g/mol |
Nombre IUPAC |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9+ |
Clave InChI |
HYDKTIAWESXLEF-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCC/C=C/C(=O)SCCNC(=O)C |
SMILES |
CCCCCCCC=CC(=O)SCCNC(=O)C |
SMILES canónico |
CCCCCCCC=CC(=O)SCCNC(=O)C |
Sinónimos |
2-decenoic acid N-acetylcysteamine thioester 2-decenoic acid N-acetylcysteamine thioester, (E)-isomer 2-decenoic-NACS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



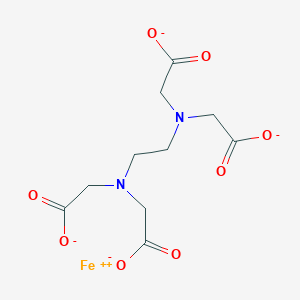
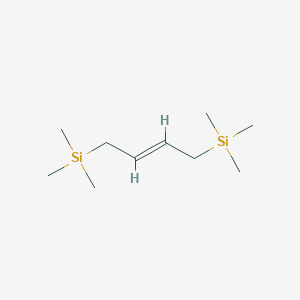
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
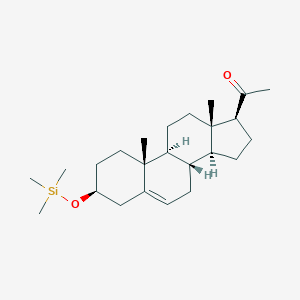
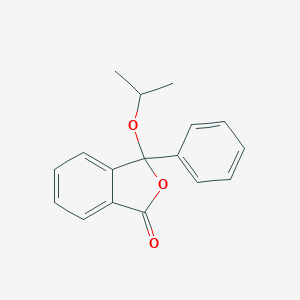
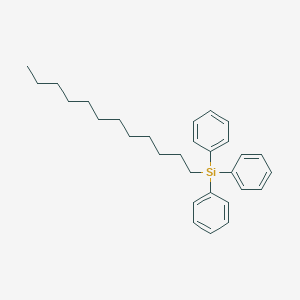
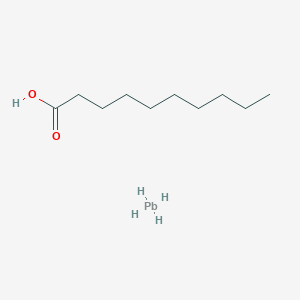
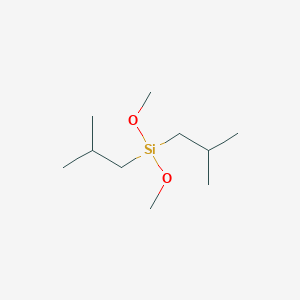
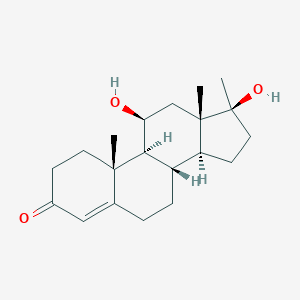
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
